molecular formula C26H48O4Si B14859101 (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate

(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate

Cat. No.: B14859101
M. Wt: 452.7 g/mol
InChI Key: FGQBIQWGHYVIIQ-UEIUXULISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a heptane backbone, an acetate group, and a triethylsilyl ether, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate typically involves multiple steps, including the formation of the heptane backbone, the introduction of the acetate group, and the attachment of the triethylsilyl ether. Common synthetic routes may involve:

    Formation of the Heptane Backbone: This can be achieved through a series of carbon-carbon bond-forming reactions, such as Grignard reactions or aldol condensations.

    Introduction of the Acetate Group: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Triethylsilyl Ether: This is typically done using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate or triethylsilyl ether groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C26H48O4Si

Molecular Weight

452.7 g/mol

IUPAC Name

[(3R,6R)-6-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-2-triethylsilyloxyheptan-3-yl] acetate

InChI

InChI=1S/C26H48O4Si/c1-9-31(10-2,11-3)30-25(6,7)24(29-20(5)27)17-14-19(4)21-15-16-22-23(28)13-12-18-26(21,22)8/h19,21-22,24H,9-18H2,1-8H3/t19-,21-,22+,24-,26-/m1/s1

InChI Key

FGQBIQWGHYVIIQ-UEIUXULISA-N

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)C(CCC(C)C1CCC2C1(CCCC2=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.